
N,1-Dimethyl-1H-indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-Dimethyl-1H-indol-3-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-1H-indol-3-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N,1-Dimethyl-1H-indol-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,1-Dimethyl-1H-indol-3-amine involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist at different serotonin receptors, influencing neurotransmission and other biological processes . The specific pathways and targets depend on the particular application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Another indole derivative with significant biological and pharmacological properties.
Serotonin: A neurotransmitter derived from tryptophan, structurally related to indole derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methylation enhances its stability and modifies its interaction with biological targets compared to other indole derivatives .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
N,1-dimethylindol-3-amine |
InChI |
InChI=1S/C10H12N2/c1-11-9-7-12(2)10-6-4-3-5-8(9)10/h3-7,11H,1-2H3 |
InChI Key |
XJGWYGYUKLQABS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)

![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
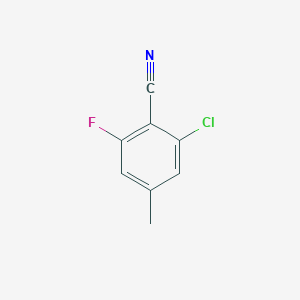
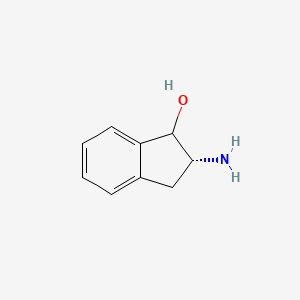
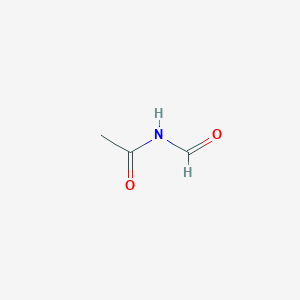
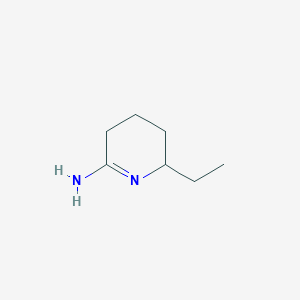
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)


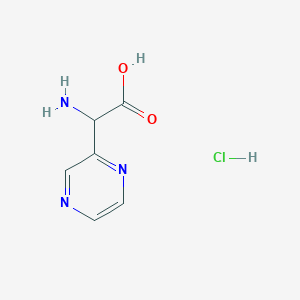
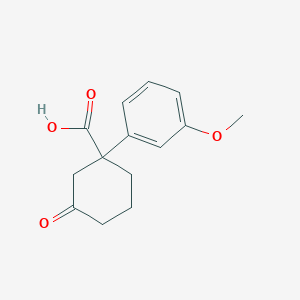
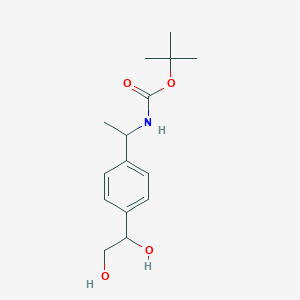
![2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104158.png)
